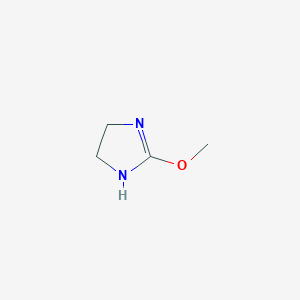

2-methoxy-4,5-dihydro-1H-imidazole

説明

2-methoxy-4,5-dihydro-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They are key components in a variety of functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which may in turn affect their biological activity .

生物活性

2-Methoxy-4,5-dihydro-1H-imidazole (MDHI) is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its imidazole ring structure, which is known for its role in various biological processes. The compound can exist in different isotopic forms, such as the deuterated version (MDHI-d4), which has been utilized in various studies for tracking metabolic pathways and understanding drug interactions .

Anticancer Properties

Recent studies have highlighted the potential of MDHI and its derivatives in cancer therapy. Research has demonstrated that compounds containing the imidazole core exhibit antiproliferative effects against various cancer cell lines. For instance, hybrid compounds synthesized from MDHI have shown promising results in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| MDHI Derivative A | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| MDHI Derivative B | Colon Cancer | Inhibits cell proliferation and induces G1 phase arrest |

Neuroprotective Effects

MDHI has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels could further contribute to its therapeutic potential in treating mood disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of MDHI have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests that MDHI could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Case Studies

-

In Vivo Study on Rheumatoid Arthritis

- Objective : To evaluate the efficacy of an MDHI derivative (R004) as a selective inhibitor of PAR-2 receptors.

- Methodology : Wistar rats were administered R004, and various parameters were assessed, including joint swelling and inflammatory markers.

- Results : Significant reduction in edema was observed compared to control groups, indicating strong anti-inflammatory activity .

-

Antiproliferative Activity Assessment

- Objective : To assess the anticancer effects of a novel MDHI hybrid compound.

- Methodology : The compound was tested against several cancer cell lines using MTT assays.

- Results : The hybrid compound exhibited IC50 values in the low micromolar range across multiple cancer types, demonstrating potent anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

- Cellular Signaling Modulation : MDHI interacts with various cellular signaling pathways that regulate apoptosis and cell proliferation.

- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), protecting cells from oxidative damage.

- Cytokine Inhibition : MDHI has been shown to downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

科学的研究の応用

Biochemical Applications

1.1. Proteomics and Peptide Mapping

MDHI serves as a lysine-specific derivatization agent in proteomic studies. By enhancing the ionization of lysine-terminated tryptic fragments, it increases the overall sequence coverage obtained during peptide mapping experiments. This capability allows researchers to quantify and identify differentially labeled states of peptides, which is crucial for understanding protein function and interactions in biological systems .

1.2. Drug Development

The compound has been utilized in drug development as a stable isotope-labeled compound. Deuterium-labeled versions of MDHI are particularly valuable for studying pharmacokinetics and metabolic profiles of drugs. The incorporation of stable isotopes can help trace the distribution and metabolism of pharmaceuticals in biological systems, providing insights into their efficacy and safety profiles .

Industrial Applications

2.1. Manufacturing Processes

MDHI is also employed in various industrial applications, including the production of plastics, coatings, textiles, and electronics. Its chemical properties make it suitable for use as an intermediate in synthesizing more complex compounds used in these industries .

Case Studies

3.1. Enhancing Peptide Mapping Techniques

A study demonstrated that using MDHI significantly improved the detection sensitivity of lysine-containing peptides in mass spectrometry analysis. The derivatization allowed for better resolution and quantification of peptide mixtures, thereby facilitating more accurate protein characterization .

3.2. Pharmacokinetic Studies

Research involving deuterated MDHI highlighted its role in evaluating the pharmacokinetics of new drug candidates. By tracking the deuterium-labeled compounds through metabolic pathways, scientists were able to assess how modifications to drug structures influenced their absorption and elimination rates .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Proteomics | Lysine-specific derivatization agent | Increased sequence coverage and quantification |

| Drug Development | Stable isotope labeling | Enhanced pharmacokinetic profiling |

| Industrial Manufacturing | Intermediate for plastics and coatings | Versatile applications across multiple sectors |

特性

IUPAC Name |

2-methoxy-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314333 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-54-9 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methoxy-4,5-dihydro-1H-imidazole interact with peptides, and what are the downstream effects on mass spectrometry analysis?

A1: this compound reacts specifically with the ε-amino group of lysine residues and the thiol group of cysteine residues in peptides. [, , , ] This derivatization leads to several beneficial effects for mass spectrometry analysis:

- Enhanced Ionization Efficiency: Derivatization increases the hydrophobicity of peptides, leading to improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [, , , ]

- Simplified MS/MS Spectra: The derivatized peptides predominantly produce y-series ions during fragmentation, simplifying the interpretation of MS/MS spectra and facilitating peptide sequencing. [, , ]

- Quantitative Proteomics: The availability of a deuterated analog (this compound-d4) allows for isobaric labeling, enabling relative quantification of proteins in complex mixtures. [, ]

Q2: What are the structural characteristics of this compound?

A2:

Q3: Can you elaborate on the use of deuterated this compound in quantitative proteomics?

A3: The deuterated analog, this compound-d4, is identical in structure to the non-deuterated form but contains four deuterium atoms, resulting in a mass difference of 4 Da. This mass difference allows for the isobaric labeling of peptides from different samples. [, ] After mixing the labeled samples, they are analyzed by mass spectrometry. The relative intensities of the peptide peaks corresponding to the different isotopic labels reflect the relative abundance of the peptides in the original samples. This approach, termed isobaric peptide termini labeling (IPTL), provides a powerful tool for quantitative proteomic studies. []

Q4: Are there specific advantages of using this compound for on-column derivatization compared to other methods?

A4: Yes, on-column derivatization with this compound offers several advantages: []

Q5: Have any studies investigated the impact of structural modifications to this compound on its derivatization efficiency or mass spectrometry signal enhancement?

A5: Yes, researchers have explored the structure-activity relationship of this compound derivatives for MALDI signal enhancement. [] They synthesized various derivatives with different substituents and found that the position and nature of the substituent significantly affected the signal enhancement. For example, a specific derivative (compound 3 in the study) exhibited a 20-fold signal enhancement compared to unmodified peptides and 9-fold compared to a simpler derivative. [] This highlights the potential for optimizing the compound's structure to further improve its performance in mass spectrometry applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。